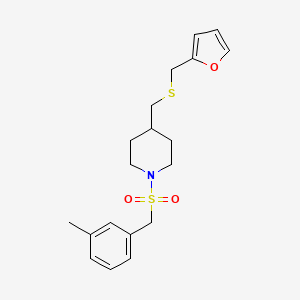

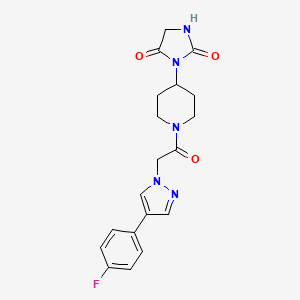

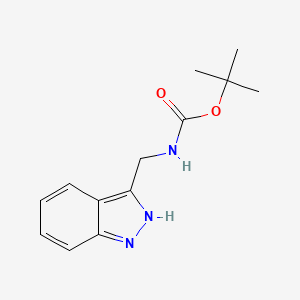

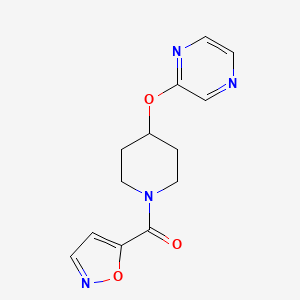

![molecular formula C16H11N3O2S B2673161 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 853749-92-5](/img/structure/B2673161.png)

3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

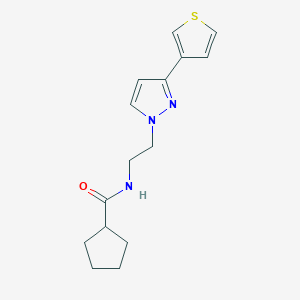

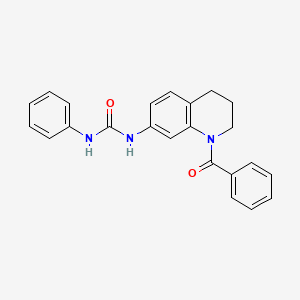

The compound “3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one” is a derivative of 1,3,4-oxadiazole . It has shown significant antibacterial potential against the E. faecalis strain .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves the cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using a variety of reagents, including POCl3 . The reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions has been used to synthesize new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones .Molecular Structure Analysis

The molecular structure of “3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one” was confirmed by 1H-NMR, 13C-NMR, IR, MS and elemental analysis . The structure of a similar compound was determined by single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one” include the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions .Scientific Research Applications

Antibacterial Activity

This compound has been synthesized and used to screen for antibacterial activity . It has shown potential as an antimicrobial agent, particularly against Bacillus subtilis and Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for its antifungal activity . It has been tested against Candida albicans , although the results varied depending on the specific derivative of the compound .

Nematicidal Activity

The compound has been used in the screening of nematicidal activities . This suggests potential use in the control of nematodes, a type of parasitic worm.

Synthesis of Novel Oxazines

The compound has been used as a starting material in the synthesis of novel 3,4-dihydro-2H-benzo[e][1,3]oxazines . These oxazines have potential applications in various fields, including medicinal chemistry.

Anticancer Efficacy

The compound has shown potential as an effective EGFR WT inhibitor with substantial anticancer efficacy . This suggests that it could be used in the development of new cancer treatments.

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies . These studies are crucial in drug design as they help in understanding the relationship between the chemical structure of a compound and its pharmacological activity.

properties

IUPAC Name |

3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S/c20-16-19(12-8-4-5-9-13(12)22-16)10-14-17-18-15(21-14)11-6-2-1-3-7-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPZCDIWMQVGRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone](/img/structure/B2673081.png)

![tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B2673082.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2673084.png)

![N'-(4-chlorobenzoyl)-1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2673087.png)

![2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B2673091.png)

![2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2673096.png)

![4-fluoro-3-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2673097.png)

![N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2673098.png)